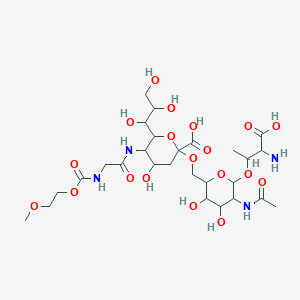
Lipegfilgrastim
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lipegfilgrastim is a pegylated, recombinant granulocyte colony-stimulating factor (G-CSF) used to reduce the duration of chemotherapy-induced neutropenia and the incidence of febrile neutropenia in patients undergoing cytotoxic chemotherapy . It is marketed under the brand name Lonquex and is administered via subcutaneous injection . This compound is a covalent conjugate of Filgrastim with a single methoxy polyethylene glycol (PEG) molecule, which enhances its stability and prolongs its half-life .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lipegfilgrastim is synthesized using a highly site-specific glycoPEGylation technology . The process involves the selective addition of PEG to a glycan moiety attached to the protein. This is achieved by enzymatically attaching an O-glycan to a specific threonine residue on the G-CSF protein, followed by the transfer of a PEG-sialic acid derivative to the O-glycan .
Industrial Production Methods: The industrial production of this compound involves recombinant DNA technology, where the G-CSF protein is expressed in Escherichia coli (E. coli). The protein is then purified and subjected to the glycoPEGylation process to produce the final product .
Chemical Reactions Analysis
Types of Reactions: Lipegfilgrastim primarily undergoes proteolytic degradation rather than chemical reactions like oxidation, reduction, or substitution . The PEG moiety protects the active molecule from enzymatic degradation, allowing for a longer half-life .
Common Reagents and Conditions: The glycoPEGylation process involves the use of enzymes such as N-acetylgalactosaminyltransferase and sialyltransferase, along with reagents like PEG-sialic acid derivatives .
Major Products: The major product of the glycoPEGylation process is this compound itself, with a molecular weight of approximately 39,000 Da .
Scientific Research Applications
Lipegfilgrastim is primarily used in the medical field to manage chemotherapy-induced neutropenia . It stimulates the production of neutrophils, thereby reducing the risk of infections in cancer patients undergoing myelosuppressive chemotherapy . Additionally, it has been studied for its efficacy and safety in various types of cancer, including breast cancer and non-Hodgkin lymphoma .
Mechanism of Action
Lipegfilgrastim exerts its effects by binding to the G-CSF receptor on hematopoietic cells, stimulating the proliferation, differentiation, and activation of neutrophil progenitors . This leads to an increase in the production of neutrophils, which helps to mitigate the effects of chemotherapy-induced neutropenia . The PEG moiety in this compound prolongs its half-life by protecting it from enzymatic degradation .
Comparison with Similar Compounds
- Filgrastim
- Pegfilgrastim
Comparison: Lipegfilgrastim is similar to Filgrastim and Pegfilgrastim in that all three are granulocyte colony-stimulating factors used to manage neutropenia . this compound is unique due to its glycoPEGylation, which provides a longer half-life and allows for less frequent dosing compared to Filgrastim . Compared to Pegfilgrastim, this compound has shown similar efficacy but with a potentially better safety profile in some studies .
Properties
Key on ui mechanism of action |
Endogenous granulocyte colony-stimulating factor (G-CSF) is a glycoprotein that stimulates neutrophil progenitors. It is produced mainly by monocytes, fibroblasts and endothelial cells to promote the development of neutrophils and increase their proliferation and maturation. Subsequently, G-SCF stimulates the release of matured neutrophils from the bone marrow storage pools into the peripheral blood to enhance their function. Via binding to to the human G-CSF receptors, lipegfilgrastim activates the receptor signalling pathway as a growth factor to stimulate proliferation of haematopoietic progenitor cells and their differentiation into mature cells, and promote subsequent release into the peripheral blood. This stimulatory effect of lipegfilgrastim may extend to other single lineage and multilineage progenitors and pluripotent haematopoietic stem cells. The presence of the PEG moiety in lipegfilgrastim decreases the plasma clearance and extends the drug's terminal elimination half-life, allowing for less frequent dosing. |
|---|---|
CAS No. |
1117844-87-7 |
Molecular Formula |
C27H46N4O19 |
Molecular Weight |
730.7 g/mol |
IUPAC Name |
2-[[5-acetamido-6-(1-amino-1-carboxypropan-2-yl)oxy-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-5-[[2-(2-methoxyethoxycarbonylamino)acetyl]amino]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
InChI |
InChI=1S/C27H46N4O19/c1-10(16(28)23(40)41)48-24-18(30-11(2)33)21(39)20(38)14(49-24)9-47-27(25(42)43)6-12(34)17(22(50-27)19(37)13(35)8-32)31-15(36)7-29-26(44)46-5-4-45-3/h10,12-14,16-22,24,32,34-35,37-39H,4-9,28H2,1-3H3,(H,29,44)(H,30,33)(H,31,36)(H,40,41)(H,42,43) |
InChI Key |
GAQMWPRWVIGRRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)O)N)OC1C(C(C(C(O1)COC2(CC(C(C(O2)C(C(CO)O)O)NC(=O)CNC(=O)OCCOC)O)C(=O)O)O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















